Cas no 183473-84-9 (1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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- Inchi: 1S/C15H14N2O3/c1-16-10-12(14(19)17(2)15(16)20)8-9-13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+
- InChI Key: GOUBMPQJIIYFIT-CMDGGOBGSA-N
- SMILES: C1(=O)N(C)C=C(/C=C/C(=O)C2=CC=CC=C2)C(=O)N1C
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1697309-0.05g |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 0.05g |
$66.0 | 2023-09-20 | |
| Enamine | EN300-1697309-0.1g |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 0.1g |
$98.0 | 2023-09-20 | |
| Enamine | EN300-1697309-0.25g |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 0.25g |
$142.0 | 2023-09-20 | |
| Enamine | EN300-1697309-0.5g |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 0.5g |
$271.0 | 2023-09-20 | |
| Enamine | EN300-1697309-1.0g |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 1g |
$371.0 | 2023-06-04 | |
| Enamine | EN300-1697309-2.5g |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 2.5g |
$726.0 | 2023-09-20 | |
| Enamine | EN300-1697309-5.0g |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 5g |
$1075.0 | 2023-06-04 | |
| Enamine | EN300-1697309-10.0g |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 10g |
$1593.0 | 2023-06-04 | |
| 1PlusChem | 1P01EMNC-50mg |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 50mg |
$140.00 | 2024-06-18 | |
| 1PlusChem | 1P01EMNC-100mg |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
183473-84-9 | 95% | 100mg |
$178.00 | 2024-06-18 |
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 183473-84-9): A Comprehensive Overview
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 183473-84-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines and is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C17H16N2O2, and it has a molecular weight of 280.32 g/mol. This article provides a detailed overview of the compound's chemical properties, synthesis methods, biological activities, and recent research developments.
Chemical Properties and Structure: The structure of 1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is composed of a tetrahydropyrimidine core with two methyl groups at positions 1 and 3. The key feature of this compound is the presence of a substituted phenylpropenone moiety at position 5. This moiety introduces a conjugated double bond system that can influence the compound's electronic properties and reactivity. The compound is typically synthesized through multistep reactions involving condensation and cyclization processes.
Synthesis Methods: Several synthetic routes have been reported for the preparation of 1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione. One common method involves the reaction of 5-amino-N,N-dimethylpentanamide with benzaldehyde in the presence of an acid catalyst to form the intermediate imine. Subsequent cyclization with urea or thiourea yields the desired tetrahydropyrimidine derivative. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods using microwave-assisted reactions and solvent-free conditions.
Biological Activities: 1,3-dimethyl-5-[ (1E)-3-o xo - 3 - phen ylpro p - 1 - en - 1 - yl ] - 1 , 2 , 3 , 4 - tet rah yd ro pyr imid ine - 2 , 4 - dione has been studied for its potential therapeutic applications due to its diverse biological activities. Research has shown that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Additionally, it has been reported to possess antitumor activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Clinical Relevance: The potential clinical applications of 1 , 3 - dim eth yl - 5 - [ ( 1 E ) - 3 - ox o - 3 - phen ylpro p - 1 - en - 1 - yl ] - 1 , 2 , 3 , 4 - tet rah yd ro pyr imid ine - 2 , 4 - dione are currently being explored in preclinical studies. Early results suggest that it may be a promising candidate for the development of new anti-inflammatory drugs with reduced side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its antitumor properties make it an attractive target for cancer therapy research.
Mechanisms of Action: The biological activities of 1 , 3 - dim eth yl - 5 - [ ( 1 E ) - 3 - ox o - 3 - phen ylpro p - 1 - en - 1 - yl ] - 1 , 2 , 3 , 4 - tet rah yd ro pyr imid ine - 2 , 4 - dione are attributed to its ability to modulate various cellular signaling pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of COX enzymes and the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6. In cancer cells, it has been shown to induce apoptosis by activating caspase-dependent pathways and disrupting mitochondrial function.
Recent Research Developments: Recent studies have further elucidated the mechanisms underlying the biological activities of 1 , 3 - dim eth yl -5-[ ( E )− ox o − phen ylpro p − en − yl ]− tet rah yd ro pyr imid ine − dione. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound can effectively inhibit the growth of triple-negative breast cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation. Another study in the European Journal of Pharmacology highlighted its potential as a dual COX/LOX inhibitor, making it a promising candidate for treating inflammatory diseases with minimal side effects.
Safety and Toxicity: While CAS No .: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >: strong >CAS No . : : : : : : : : : : : : : : : :: :: :: :: :: :: :: :: :: :: :: :: :: :: :: :: :: :: :: :: //::::::::::::::::::::::::://
The safety profile ofCAS No . : : : : : : : : : : : : :://
has been extensively evaluated in preclinical studies. Animal models have shown that this compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully assess its safety in humans.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research onCAS No .:://
promises to uncover new therapeutic applications and optimize its pharmacological properties. Future studies should focus on elucidating its mechanism of action at a molecular level and exploring its potential as a lead compound for drug development. Additionally, efforts should be directed towards improving its bioavailability and reducing any potential side effects through structural modifications or formulation strategies.
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